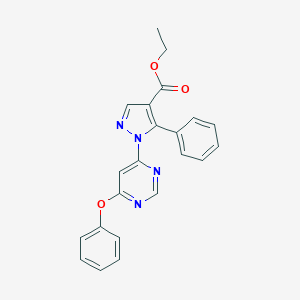![molecular formula C16H10F2N4S B287258 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287258.png)
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its biological activity through the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, bacteria, and fungi. Additionally, it has been found to exhibit good thermal stability and fluorescence properties, which make it a promising material for various applications in material science.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity against cancer cells, bacteria, and fungi. This makes it a useful tool for studying the mechanisms of cell growth and proliferation, as well as for developing new anticancer, antibacterial, and antifungal agents. However, one of the limitations of using this compound in lab experiments is that it may exhibit cytotoxicity at high concentrations, which could impact the validity of the results obtained.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of the compound, particularly with regards to its inhibition of topoisomerase II. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections. Additionally, further studies could be conducted to optimize the synthesis method of the compound, as well as to investigate its properties and potential applications in material science.
Synthesemethoden
The synthesis of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multistep process. The first step involves the reaction of 4-fluorobenzaldehyde with thiourea to form 4-fluorobenzylthiourea. The second step involves the reaction of 4-fluorobenzylthiourea with 4-fluorophenylacetonitrile to form 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The final step involves the reaction of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with acetic anhydride to form the desired product.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antibacterial and antifungal agent, as it has been found to exhibit potent activity against various bacterial and fungal strains. Additionally, this compound has been studied for its potential use in material science, as it has been found to exhibit good thermal stability and fluorescence properties.
Eigenschaften
Molekularformel |
C16H10F2N4S |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4S/c17-12-5-1-10(2-6-12)9-14-19-20-16-22(14)21-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2 |
InChI-Schlüssel |
XAMVIZXSKASQHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)F |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)

![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)
![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
